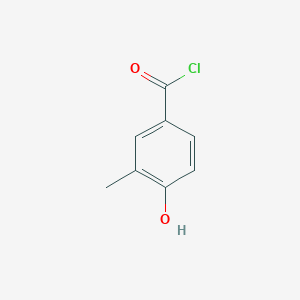

4-Hydroxy-3-methylbenzoyl chloride

Description

4-Hydroxy-3-methylbenzoyl chloride (C₈H₇ClO₂) is a benzoyl chloride derivative featuring a hydroxyl (-OH) group at the 4-position and a methyl (-CH₃) group at the 3-position of the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its acyl chloride moiety (-COCl) enables it to act as an efficient acylating agent, transferring the benzoyl group to nucleophiles like amines or alcohols .

Properties

IUPAC Name |

4-hydroxy-3-methylbenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-4-6(8(9)11)2-3-7(5)10/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHWARKKCAVDCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methylbenzoyl chloride typically involves the chlorination of 4-Hydroxy-3-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, where the 4-Hydroxy-3-methylbenzoic acid is dissolved in an inert solvent like dichloromethane, and the chlorinating agent is added dropwise. The reaction mixture is then heated to facilitate the formation of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methylbenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The compound can be reduced to 4-Hydroxy-3-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: It can be oxidized to 4-Hydroxy-3-methylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), and thiophenol (C6H5SH) are commonly used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used under reflux conditions.

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium is used at room temperature.

Major Products Formed:

Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

4-Hydroxy-3-methylbenzyl Alcohol: Formed through reduction.

4-Hydroxy-3-methylbenzoic Acid: Formed through oxidation.

Scientific Research Applications

4-Hydroxy-3-methylbenzoyl chloride has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor modulators.

Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.

Industry: It is used in the production of polymers, dyes, and fragrances.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylbenzoyl chloride involves its reactivity towards nucleophiles. The carbonyl carbon in the acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The hydroxyl and methyl groups on the benzene ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-3-methylbenzoyl Chloride

- Structure : Replaces the hydroxyl group with chlorine at the 4-position (C₈H₆Cl₂O) .

- Reactivity : The electron-withdrawing chlorine substituent increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophilic acyl substitution compared to the hydroxylated analog. However, the absence of a hydroxyl group limits hydrogen-bonding interactions, reducing solubility in polar solvents.

- Applications : Predominantly used in synthesizing herbicides and dyes where hydrolytic stability is prioritized over solubility .

4-(Methylamino)-3-Nitrobenzoyl Chloride

- Structure: Features a nitro (-NO₂) group at the 3-position and a methylamino (-NHCH₃) group at the 4-position (C₈H₇ClN₂O₃) .

- Reactivity: The nitro group strongly withdraws electrons, further activating the acyl chloride for reactions. The methylamino group introduces basicity, enabling pH-dependent reactivity.

- Applications : Primarily employed in pharmaceutical synthesis, such as antimalarial and anticancer agents, where electron-deficient aromatic systems are required .

4-Methoxy-3-methylbenzenesulfonyl Chloride

- Structure : Substitutes the carbonyl chloride (-COCl) with a sulfonyl chloride (-SO₂Cl) and adds a methoxy (-OCH₃) group (C₈H₉ClO₃S) .

- Reactivity : Sulfonyl chlorides are superior leaving groups, favoring nucleophilic substitution (e.g., in sulfonamide formation). The methoxy group donates electrons, reducing electrophilicity compared to benzoyl chlorides.

- Applications : Widely used in polymer crosslinking and surfactant synthesis due to the stability of sulfonamide bonds .

Comparative Data Table

| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 4-Hydroxy-3-methylbenzoyl chloride | C₈H₇ClO₂ | 4-OH, 3-CH₃ | 182.59 | Drug intermediates, agrochemicals |

| 4-Chloro-3-methylbenzoyl chloride | C₈H₆Cl₂O | 4-Cl, 3-CH₃ | 203.04 | Herbicides, dyes |

| 4-(Methylamino)-3-nitrobenzoyl chloride | C₈H₇ClN₂O₃ | 4-NHCH₃, 3-NO₂ | 226.61 | Anticancer agents |

| 4-Methoxy-3-methylbenzenesulfonyl chloride | C₈H₉ClO₃S | 3-CH₃, 4-OCH₃, -SO₂Cl | 220.67 | Polymers, surfactants |

Key Research Findings

Acidity and Solubility : The hydroxyl group in this compound increases acidity (pKa ~8–10) compared to chloro (pKa ~-6) or methoxy (pKa ~-2) analogs, improving solubility in aqueous-organic mixtures .

Thermal Stability : Chlorinated derivatives (e.g., 4-Chloro-3-methylbenzoyl chloride) exhibit higher thermal stability (decomposition >200°C) than hydroxylated versions (<150°C) due to reduced hydrogen bonding and oxidative degradation .

Reactivity Trends: Nitro-substituted benzoyl chlorides (e.g., 4-(Methylamino)-3-nitrobenzoyl chloride) undergo nucleophilic substitution 10–20× faster than hydroxylated or chlorinated analogs, as shown in kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.